molecular formula C5H12O<br>CH3CH2CH(CH3)CH2OH<br>C5H12O B089646 2-Methyl-1-butanol CAS No. 137-32-6

2-Methyl-1-butanol

Cat. No. B089646
CAS RN: 137-32-6
M. Wt: 88.15 g/mol
InChI Key: QPRQEDXDYOZYLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-1-butanol can be achieved through various chemical pathways. One method involves the reaction of 2-methylbutyric acid with thionyl chloride, followed by a reaction with benzene in the presence of anhydrous aluminum chloride as a catalyst. This process leads to the formation of 2-methyl-1-phenyl-1-butanone, which can be further processed to yield 2-methyl-1-butanol (Fan Li-chang, 2008).

Molecular Structure Analysis

The molecular structure of 2-Methyl-1-butanol has been studied using various techniques, including gas electron diffraction and vibrational spectroscopy. These studies provide detailed insights into the conformational preferences and structural parameters of the molecule, which are crucial for understanding its chemical reactivity and physical properties (T. Sakurai et al., 1989).

Chemical Reactions and Properties

2-Methyl-1-butanol participates in a variety of chemical reactions, highlighting its versatility as a chemical reagent. Its reactivity has been explored in the context of combustion processes, where detailed kinetic models have been developed to describe the oxidation of 2-methyl-1-butanol and its isomers. These studies provide insights into the dominant reaction pathways and the influence of molecular structure on combustion properties (Sungwook Park et al., 2015).

Physical Properties Analysis

The physical properties of 2-Methyl-1-butanol, such as density, molar volume, and the effect of temperature on these properties, have been the subject of extensive research. Studies have measured these properties in binary mixtures with other compounds to understand the molecular interactions and behavior of 2-Methyl-1-butanol in solutions (A. Nain et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-Methyl-1-butanol, including its reactivity in various chemical reactions, have been examined through kinetic studies and reaction mechanism analyses. These studies provide a comprehensive understanding of how 2-Methyl-1-butanol behaves under different chemical conditions, offering valuable insights for its application in synthetic chemistry and industrial processes (J. Moss et al., 2008).

Scientific Research Applications

  • Alternative Fuel and Biofuel Component : 2-Methyl-1-butanol is explored as a next-generation biofuel, suitable for use as an alternative fuel or blending component in combustion engines. Research includes experimental data on its ignition delay times and laminar flame speeds, contributing to a better understanding of its combustion characteristics (Park et al., 2015).

  • Microbial Fermentation Product : It is produced as a natural by-product in microbial fermentations from amino acid substrates. Advances in metabolic engineering have enhanced the microbial production of 2-Methyl-1-butanol, aiming for industrial applications (Cann & Liao, 2009).

  • Chemical Synthesis and Analysis : Studies on the production of related compounds like 2-butanol and butanone (methyl ethyl ketone – MEK) involve 2-Methyl-1-butanol as part of the chemical process or as a comparative substance (Ghiaci et al., 2014).

  • Combustion and Oxidation Research : Investigations into the oxidation chemistry of biofuels have included studies on 2-Methyl-1-butanol, providing insights into its reaction mechanisms and chemical kinetics (Serinyel et al., 2014).

  • Catalysis and Alcohol Synthesis : Research on catalysts, like promoted “zinc chromite” catalysts, has explored their efficiency in producing higher alcohols, including 2-Methyl-1-butanol, from synthesis gas (Roberts & Sun, 2000).

  • Engineering Microbial Strains : Engineering efforts in Escherichia coli and other microbes for biofuel production involve 2-Methyl-1-butanol as a target molecule, demonstrating its potential as a sustainable fuel additive or substitute (Connor & Liao, 2008).

  • Safety and Handling in Chemical Industry : Assessments of the fire and explosion properties of 2-Methyl-1-butanol are crucial for its safe handling in various industrial applications (Ha, 2015).

Safety And Hazards

2-Methyl-1-butanol is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It is harmful if inhaled and may cause respiratory irritation .

Future Directions

Over the past two decades, a tremendous amount of research has contributed to the development of microbial strains to produce advanced fuel compounds, including branched-chain higher alcohols (BCHAs) such as isopentanol (3-methyl-1-butanol; 3M1B) and isobutanol (2-methyl-1-propanol) .

properties

IUPAC Name

2-methylbutan-1-ol
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InChI

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3
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InChI Key

QPRQEDXDYOZYLA-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)CO
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Molecular Formula

Record name 2-METHYL-1-BUTANOL
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DSSTOX Substance ID

DTXSID5027069
Record name 2-Methyl-1-butanol
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Molecular Weight

88.15 g/mol
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Physical Description

Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones
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Boiling Point

128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C
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Flash Point

50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c.
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Solubility

MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol)
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Density

0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820
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Vapor Density

3.0 (Air=1), Relative vapor density (air = 1): 3
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Vapor Pressure

3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42
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Product Name

2-Methyl-1-butanol

Color/Form

COLORLESS LIQ

CAS RN

137-32-6, 34713-94-5, 1565-80-6
Record name 2-Methyl-1-butanol
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Melting Point

FREEZING POINT: LESS THAN -70 °C
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Synthesis routes and methods I

Procedure details

The disclosure provides a recombinant microorganism that produces an alcohol selected from the group consisting of: (a) 1-propanol, (b) isobutanol and having a yield of about 0.12 to about 0.41 grams of isobutanol per gram of glucose; (c) 1-butanol, (d) 2-methyl 1-butanol, (e) 3-methyl 1-butanol, and (f) 2-phenylethanol, wherein the alcohol is produced from a metabolite comprising 2-keto acid. In one embodiment, the organism produced less than about 240 mg/L of ethanol at about 112 hrs of culture. In another embodiment the alcohol production profile of the microorganism is substantially identical to the alcohol production profile of the microorganism designated SA237 or CRS-BuOH23, when cultured under similar conditions. In yet another embodiment, the yield of isobutanol is from about 0.33 to about 0.36 grams of isobutanol per gram of glucose or is about 0.36 to 0.40 grams of isobutanol per gram of glucose at about 16 to about 64 hours of culture. In yet a further embodiment, the yield of ethanol per gram of glucose is less than about 0.0037 g/g. In one embodiment, the microorganism comprises reduced ethanol production capability compared to a parental microorganism. In yet another embodiment, the microorganism comprises a reduction or inhibition in the conversion of acetyl-coA to ethanol. In yet a further embodiment, the recombinant microorganism comprises a reduction of an ethanol dehydrogenase thereby providing a reduced ethanol production capability. In one embodiment, the microorganism comprises expression or elevated expression of an enzyme that converts pyruvate to alpha-keto-isovalerate. In a further embodiment, the enzyme is 2-keto-acid decarboxylase (e.g., Pdc, Pdc1, Pdc5, Pdc6, Aro10, Thi3, Kivd, and KdcA, a homolog or variant of any of the foregoing, and a polypeptide having at least 60% identity to any one of the foregoing and having 2-keto-acid decarboxylase activity). In another embodiment, the 2-keto-acid decarboxylase is encoded by a polynucleotide having at least 60% identity to a nucleic acid selected from the group consisting of pdc, pdc1, pdc5, pdc6, aro10, thi3, kivd, kdcA, a homolog or variant of any of the foregoing, or a fragment thereof and wherein the polynucleotide encodes a polypeptide having 2-keto acid decarboxylase activity. In a specific embodiment, the 2-keto-acid decarboxylase is encoded by a polynucleotide derived from a kivd gene, or homolog thereof. In one embodiment, the microoganism comprises elevated expression or activity of a 2-keto-acid decarboxylase and an alcohol dehydrogenase, as compared to a parental microorganism. In one embodiment, the alcohol dehydrogenase is selected from the group consisting of Adh1, Adh2, Adh3, Adh4, Adh5, Adh6, Sfa1, a homolog or variant of any of the foregoing, and a polypeptide having at least 60% identity to any one of the foregoing and having alcohol dehydrogenase activity. In yet another embodiment, the alcohol dehydrogenase is encoded by a polynucleotide having at least 60% identity to a nucleic acid selected from the group consisting of an adh1, adh2, adh3, adh4, adh5, adh6, sfa1 gene, and a homolog of any of the foregoing and wherein the polynucleotide encodes a protein having 2-alcohol dehydrogenase activity. In one embodiment, the recombinant microorganism comprises one or more deletions or knockouts in a gene encoding an enzyme that catalyzes the conversion of acetyl-coA to ethanol, catalyzes the conversion of pyruvate to lactate, catalyzes the conversion of fumarate to succinate, catalyzes the conversion of acetyl-coA and phosphate to coA and acetyl phosphate, catalyzes the conversion of acetyl-coA and formate to coA and pyruvate, condensation of the acetyl group of acetyl-CoA with 3-methyl-2-oxobutanoate (2-oxoisovalerate), isomerization between 2-isopropylmalate and 3-isopropylmalate, catalyzes the conversion of alpha-keto acid to branched chain amino acids, synthesis of Phe Tyr Asp or Leu, catalyzes the conversion of pyruvate to acetyl-coA, catalyzes the formation of branched chain amino acids, catalyzes the formation of alpha-ketobutyrate from threonine, catalyzes the first step in methionine biosynthesis, and catalyzes the catabolism of threonine. For example, the microorganism can comprise one or more gene deletions selected from the group consisting of adhE, ldhA, frdBC, fnr, pta, pflB, leuA, leuB, leuC, leuD, ilvE, tyrB, poxB, ilvB, ilvI, ilvA, metA, tdh, homologs of any of the foregoing and naturally occurring variants of any of the foregoing. In a specific embodiment, a genotype of the microorganism is selected from the group consisting of: (a) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, Δpta, ΔleuA, ΔleuB, ΔleuC, ΔleuD, ΔpoxB, ΔilvB, ΔilvI, ΔmetA, Δtdh and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2, wherein the microorganism produces 1-propanol; (b) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔleuA, ΔilvE, ΔpoxB, ΔilvA, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces isobutanol; (c) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, Δpta, ΔpoxB, ΔilvB, ΔilvI, ΔmetA, Δtdh, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 1-butanol; (d) a deletion or knockout selected from the group consisting of ΔilvB, ΔilvI, ΔmetA, Δtdh, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 2-methyl 1-butanol; (e) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔilvE, ΔtyrB, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 3-methyl 1-butanol; and (f) a deletion or knockout selected from the group consisting of ΔadhE, ΔldhA, ΔfrdB, ΔfrdC, Δfnr, Δpta, ΔpflB, ΔleuA, ΔilvE, ΔpoxB, ΔilvA, and any combination thereof and comprising an expression or increased expression of kivd, ThrABC and adh2 wherein the microorganism produces 2-pehylethanol. In a further embodiment, the ThrABC comprises a feedback resistant ThrA*. In one embodiment, the recombinant microorganism comprises a phenotype of the microorganism designated SA237 or CRS-BuOH23.
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), one part per hour of a 70 percent strength by weight aqueous solution of 2-methyl-2-ethyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.35 part of 2-methyl-2-ethyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylbutanol and 2-methyl-2-ethyl-3-hydroxypropanal, 2-methyl-2-ethyl-propane-1,3-diol, of boiling point of 110°-112° C./12 mbar (melting point 44°-46° C.), is obtained in an amount corresponding to 0.6850 part per hour. This is equivalent to a yield of 96.2% of theory, based on starting material.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-butanol
Reactant of Route 2
2-Methyl-1-butanol
Reactant of Route 3
2-Methyl-1-butanol
Reactant of Route 4
2-Methyl-1-butanol
Reactant of Route 5
2-Methyl-1-butanol
Reactant of Route 6
2-Methyl-1-butanol

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